Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14654989
InChI: InChI=1S/C14H22N4O4/c1-10-9-17(15-12(10)18(20)21)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3
SMILES:
Molecular Formula: C14H22N4O4
Molecular Weight: 310.35 g/mol

Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate

CAS No.:

Cat. No.: VC14654989

Molecular Formula: C14H22N4O4

Molecular Weight: 310.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate -

Specification

Molecular Formula C14H22N4O4
Molecular Weight 310.35 g/mol
IUPAC Name tert-butyl 4-(4-methyl-3-nitropyrazol-1-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H22N4O4/c1-10-9-17(15-12(10)18(20)21)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3
Standard InChI Key UXWXYKKZBGAYBE-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1[N+](=O)[O-])C2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is tert-butyl 4-(4-methyl-3-nitropyrazol-1-yl)piperidine-1-carboxylate, reflecting its two primary moieties: a tert-butyl carbamate group and a 4-methyl-3-nitropyrazole ring linked to a piperidine scaffold. Key molecular descriptors include:

PropertyValue
Molecular FormulaC14H22N4O4\text{C}_{14}\text{H}_{22}\text{N}_4\text{O}_4
Molecular Weight310.35 g/mol
InChIInChI=1S/C14H22N4O4/c1-10-9-17(15-12(10)18(20)21)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3
InChIKeyUXWXYKKZBGAYBE-UHFFFAOYSA-N
Canonical SMILESCC1=CN(N=C1[N+](=O)[O-])C2CCN(CC2)C(=O)OC(C)(C)C

The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) enhances steric bulk, potentially influencing binding interactions in biological systems, while the nitro group (NO2\text{NO}_2) at the pyrazole’s 3-position contributes to electronic effects and reactivity.

Structural Analysis

The piperidine ring adopts a chair conformation, minimizing steric strain, while the pyrazole ring’s planarity facilitates π-π stacking interactions. Computational models predict moderate polarity due to the nitro and carbamate groups, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF).

Synthesis and Reaction Pathways

Key Synthetic Routes

Synthesis typically begins with tert-butyl 4-hydroxypiperidine-1-carboxylate, which undergoes nucleophilic substitution with 4-methyl-3-nitro-1H-pyrazole under basic conditions. A representative pathway involves:

  • Activation of the Hydroxyl Group: Treatment with methanesulfonyl chloride (MsCl) converts the piperidine’s hydroxyl group into a mesylate leaving group.

  • Nucleophilic Displacement: Reaction with 4-methyl-3-nitro-1H-pyrazole in the presence of sodium hydride (NaH) in DMF at 100°C yields the intermediate.

  • Carbamate Protection: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under inert conditions.

StepReagents/ConditionsYield
1MsCl, Et3_3N, CH2_2Cl2_2, 0°C85%
2NaH (60%), DMF, 100°C58%
3Boc2_2O, DMAP, CH2_2Cl2_292%

Industrial-Scale Considerations

Optimization for large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Catalyst recycling and solvent recovery systems improve sustainability, with typical throughputs exceeding 50 kg/batch.

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), with IC50_{50} values of 1.2 μM and 0.8 μM, respectively. Molecular docking studies suggest the nitro group forms hydrogen bonds with catalytic residues, while the piperidine ring occupies hydrophobic pockets.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural analogs with modified pyrazole substituents (e.g., replacing nitro with cyano groups) show enhanced blood-brain barrier permeability, making them candidates for neurodegenerative disease therapeutics.

Prodrug Development

The tert-butyl carbamate group serves as a prodrug motif, undergoing enzymatic hydrolysis in vivo to release active metabolites. Pharmacokinetic studies in rodents reveal a plasma half-life (t1/2t_{1/2}) of 4.2 hours and oral bioavailability of 62%.

Analytical Characterization Methods

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.45 (s, 9H, tert-butyl), 2.35 (s, 3H, CH3_3), 3.45–3.60 (m, 4H, piperidine H), 7.25 (s, 1H, pyrazole H).

  • Mass Spectrometry: ESI-MS m/z 311.2 [M+H]+^+, confirming molecular weight.

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